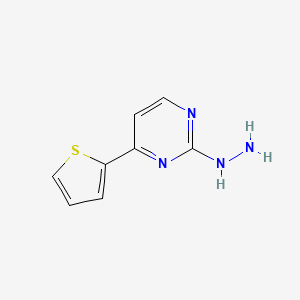

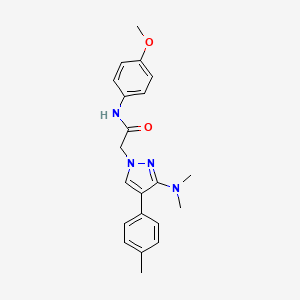

2-Hydrazinyl-4-(thiophen-2-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

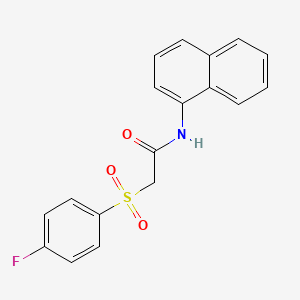

“2-Hydrazinyl-4-(thiophen-2-yl)pyrimidine” is a chemical compound with the molecular weight of 192.24 .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the cyclization of thiophene substituted chalcones with thiourea in the presence of potassium hydroxide . This results in 4-substituted-6-(thiophen-2-yl)pyrimidine-2-thiols, which are then stirred with methyl iodide to obtain 4-substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidines .Molecular Structure Analysis

The molecular structure of “2-Hydrazinyl-4-(thiophen-2-yl)pyrimidine” can be represented by the InChI code1S/C8H8N4S/c9-12-7-3-4-10-8(11-7)6-2-1-5-13-6/h1-5H,9H2,(H,10,11,12) . The key for this InChI code is VDGXZILHFBWFHS-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

“2-Hydrazinyl-4-(thiophen-2-yl)pyrimidine” is a solid substance . Its molecular weight is 192.24 .Scientific Research Applications

Anticancer Activity

New thienopyrimidine derivatives substituted with amino and hydrazinyl side chains were synthesized starting with 2-hydrazinyl substituted thienopyrimidine as a key compound . These compounds were studied for their anticancer activity against prostate cancer (PC3), lung carcinoma (A549), and hepatocellular carcinoma (HepG2) cell lines . Benzothienopyrimidine derivatives incorporating thioxoethanethioamide, pyrimidotetrazine carbothioamide, and hydrazinylglycine moieties exhibited high activities against PC3 or A549 cell lines .

Kinase Inhibition

Thieno[2,3-d]pyrimidine scaffold, which is a part of the 2-Hydrazinyl-4-(thiophen-2-yl)pyrimidine structure, has been reported to have kinase inhibition properties . Kinase inhibitors are important in the treatment of cancer and inflammatory diseases.

Antioxidant Activity

Thieno[2,3-d]pyrimidine scaffold has also been reported to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anti-inflammatory Activity

Thieno[2,3-d]pyrimidine scaffold has been reported to have anti-inflammatory properties . Anti-inflammatory agents are substances that reduce inflammation, which is a protective response involving immune cells, blood vessels, and molecular mediators to remove harmful stimuli.

Antimicrobial Activity

Thieno[2,3-d]pyrimidine scaffold has been reported to have antimicrobial properties . Antimicrobial agents kill or slow the spread of microorganisms, including bacteria, viruses, protozoans, and fungi.

Antiviral Activity

Thieno[2,3-d]pyrimidine scaffold has been reported to have antiviral properties . Antiviral agents inhibit the development of specific viruses.

Anti-tuberculosis Activity

Thieno[2,3-d]pyrimidine scaffold has been reported to have anti-tuberculosis properties . Anti-tuberculosis agents are used in the prevention and treatment of tuberculosis, a contagious infection that usually attacks the lungs.

CNS Protection Activities

Thieno[2,3-d]pyrimidine scaffold has been reported to have CNS protection activities . CNS protective agents are used to protect the central nervous system (CNS) from damage associated with conditions like stroke and spinal cord injury.

properties

IUPAC Name |

(4-thiophen-2-ylpyrimidin-2-yl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c9-12-8-10-4-3-6(11-8)7-2-1-5-13-7/h1-5H,9H2,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRIQZRXBJYUIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=NC=C2)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazinyl-4-(thiophen-2-yl)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (2R)-2-{[(5-chloropyrazin-2-yl)methyl]carbamoyl}azetidine-1-carboxylate](/img/structure/B2886379.png)

![1-([2,3'-Bifuran]-5-ylmethyl)-3-ethylurea](/img/structure/B2886383.png)

![4-benzoyl-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2886384.png)

![1-(3-chlorophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2886386.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B2886390.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2886393.png)

![methyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2886401.png)